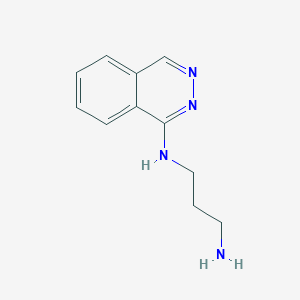

N1-(phthalazin-1-yl)propane-1,3-diamine

Description

Properties

IUPAC Name |

N'-phthalazin-1-ylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-6-3-7-13-11-10-5-2-1-4-9(10)8-14-15-11/h1-2,4-5,8H,3,6-7,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHYUWXNEQOXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution of Chlorophthalazine Derivatives

The most widely documented approach involves the reaction of 1-chlorophthalazine with propane-1,3-diamine under nucleophilic aromatic substitution (NAS) conditions. This method, adapted from the synthesis of analogous p-tolyl-substituted phthalazine derivatives, proceeds via the displacement of the chlorine atom by the primary amine group of propane-1,3-diamine.

Reaction Conditions

-

Solvent: Dimethylformamide (DMF)

-

Base: Triethylamine (Et₃N, 5 equivalents)

-

Temperature: 135–155°C (reflux)

-

Duration: 24–72 hours

-

Workup: Post-reaction, the mixture is cooled, diluted with chloroform, and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography using ethyl acetate/dichloromethane (1:5) as the eluent.

Key Observations

-

The reaction’s success hinges on the activation of the phthalazine ring’s electrophilic center, facilitated by electron-withdrawing groups (e.g., chlorine).

-

Steric hindrance from substituents on the phthalazine ring significantly impacts yield. For example, the p-tolyl-substituted analogue (4h) achieved a 44% yield under similar conditions, suggesting that the unsubstituted parent compound may exhibit marginally higher reactivity.

Analytical Characterization and Spectral Data

Physicochemical Properties

Spectroscopic Analysis

Infrared Spectroscopy (IR)

¹H Nuclear Magnetic Resonance (NMR)

-

DMSO-d₆, 400 MHz:

Mass Spectrometry (MS)

Optimization Strategies and Challenges

Yield Enhancement

The moderate yields (44% for 4h) in NAS-based syntheses underscore the need for optimization:

-

Catalytic Additives: Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction kinetics.

-

Microwave Assistance: Reducing reaction time and improving regioselectivity via microwave irradiation.

Purification Challenges

-

Column chromatography remains the preferred purification method due to the compound’s polar nature.

-

Recrystallization from ethanol/water mixtures has been reported for analogues but requires careful solvent selection to avoid co-precipitation of byproducts.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

N1-(phthalazin-1-yl)propane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups on the phthalazine ring or the propane-1,3-diamine moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various halogenated compounds, acids, or bases; conditions depend on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction could produce amine-functionalized derivatives.

Scientific Research Applications

N1-(phthalazin-1-yl)propane-1,3-diamine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N1-(phthalazin-1-yl)propane-1,3-diamine exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Agents

- Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesized via multicomponent reactions, these hybrids exhibit IC50 values of 9.8–41.6 µM against lung (A549) and cervical (HeLa) carcinoma cell lines. The phthalazinone core contributes to DNA intercalation, while the pyrazole and pyran groups enhance target specificity .

- N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine : A parent compound for RVFV inhibitors, this analog retains the propane-1,3-diamine chain but replaces phthalazine with a biphenyl-ether group. Modifications to the diamine chain improved antiviral potency, highlighting the chain’s role in bioavailability .

Antiviral Agents

- Cyclam-Substituted Propane-1,3-diamine Derivatives : Anti-HIV-1 activity was observed in cyclam macrocycles functionalized with propane-1,3-diamine. These compounds inhibit viral entry by binding to CXCR4 co-receptors, demonstrating the diamine’s utility in chelating metal ions critical for viral replication .

Fluorescence Probes

- Benzo[a]phenoxazinium Chlorides: Derived from N1-(naphthalen-1-yl)propane-1,3-diamine, these probes exhibit near-infrared (NIR) fluorescence. The naphthalene group enhances π-conjugation, while sulfonamide modifications tune emission wavelengths (650–850 nm) for bioimaging applications .

Structural and Functional Differences

Physicochemical Properties

- Fluorescence: Phthalazine derivatives generally exhibit lower fluorescence compared to naphthalene-based analogs due to reduced π-conjugation. For example, benzo[a]phenoxazinium chlorides achieve quantum yields >0.3 in NIR .

- Solubility : The propane-1,3-diamine chain improves aqueous solubility, critical for bioavailability. Derivatives with aromatic substituents (e.g., biphenyl) show lower solubility but enhanced membrane permeability .

Q & A

Q. What are the standard synthetic routes for N1-(phthalazin-1-yl)propane-1,3-diamine, and how are reaction conditions optimized?

The compound is typically synthesized via alkylation or reductive amination. A common method involves reacting phthalazin-1-amine with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF). Temperature (80–100°C) and solvent polarity are critical for controlling regioselectivity . For nitro-group reduction (e.g., in intermediates), hydrogenation with Pd/C or NaBH₄ in acidic media yields the diamine backbone, requiring strict pH control (pH 4–6) to avoid over-reduction .

Q. How is purity assessed during synthesis, and what purification techniques are recommended?

Purity is evaluated via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient). Column chromatography (silica gel, eluent polarity adjusted for amine retention) is standard for purification. For hygroscopic intermediates, anhydrous MgSO₄ or molecular sieves are used post-synthesis .

Q. What spectroscopic methods confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include δ 2.6–3.1 ppm (methylene protons adjacent to amines) and δ 8.2–9.1 ppm (phthalazine aromatic protons) .

- FT-IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C phthalazine vibrations) .

- Mass spectrometry : Molecular ion [M+H]⁺ confirmed via ESI-MS .

Advanced Research Questions

Q. How do reaction conditions impact regioselectivity in Cu(I)-catalyzed cross-coupling for derivatives?

Cu(I)-catalyzed coupling (e.g., with aryl halides) requires ligands like L-proline or triphenylphosphine to stabilize intermediates. Solvent choice (acetonitrile > DMF) improves catalytic efficiency by reducing side reactions. For example, in synthesizing N1-(aryl) derivatives, a 1:2 molar ratio of CuI to ligand at 80°C yields >90% conversion .

Q. What strategies resolve conflicting NMR data in branched vs. linear isomers?

Use NOESY/ROESY to differentiate isomers: proximity of phthalazine protons to methylene groups confirms branching. For ambiguous cases, computational modeling (DFT at B3LYP/6-31G**) predicts chemical shifts with <0.1 ppm deviation from experimental data .

Q. How are Boc-protected intermediates used to enhance synthetic flexibility?

Boc protection of terminal amines (using Boc₂O in CH₂Cl₂ at 0°C) prevents unwanted nucleophilic side reactions. Deprotection with TFA/CH₂Cl₂ (1:4 v/v) regenerates free amines for subsequent functionalization. This approach improves yields in multi-step syntheses (e.g., spirocyclic derivatives) by >30% .

Q. What bioactivity evaluation protocols are used for antimicrobial/anticancer potential?

- Antimicrobial : MIC assays against S. aureus and E. coli (96-well plate, 24 h incubation). Derivatives with electron-withdrawing substituents (e.g., -CF₃) show MICs ≤ 8 µg/mL due to enhanced membrane disruption .

- Anticancer : MTT assays (72 h, IC₅₀ calculations) on HeLa cells. Substituent effects (e.g., chloro vs. trifluoromethyl) correlate with apoptosis induction via caspase-3 activation .

Q. How are structure-activity relationships (SAR) analyzed for phthalazine derivatives?

Q. What computational methods predict spectroscopic or reactivity trends?

- IR/Raman : DFT simulations (B3LYP/6-311++G**) match experimental group frequencies (e.g., N-H bends at 1550–1600 cm⁻¹) with <5 cm⁻¹ error .

- Reactivity : Fukui indices identify nucleophilic sites (e.g., terminal amines) for electrophilic attack, guiding derivatization strategies .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.